2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine
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Description
Synthesis Analysis
DNBMM has been studied for its potential use in synthesis, drug design, and biological research. Morpholine-functional homopolymers and copolymers, involving the utilization of morpholine derivatives, have been synthesized through nitroxide mediated polymerization.Molecular Structure Analysis
The molecular structure of morpholine derivatives has been analyzed, revealing intramolecular and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and pharmaceuticals.Chemical Reactions Analysis
Morpholine, 2,6-dimethyl- reacts with oxidizing agents . It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Scientific Research Applications
Thermo-responsive Copolymers
Morpholine-functional homopolymers and copolymers, involving the utilization of morpholine derivatives, have been synthesized through nitroxide mediated polymerization. These materials demonstrate aqueous thermo-responsiveness, which can be adjusted through copolymer composition and concentration, finding potential application in smart materials and controlled drug release systems (Lessard, Savelyeva, & Maríc, 2012).
Hypoxic Cell Imaging
A fluorescent probe incorporating morpholine groups has been developed for the selective detection of hypoxia in tumor cells. This probe is based on the reduction of a 4-nitroimidazole moiety and demonstrates high selectivity, sensitivity, and no cytotoxicity, making it suitable for biomedical research applications, especially in imaging disease-relevant hypoxia (Feng et al., 2016).
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been analyzed, revealing intramolecular and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and pharmaceuticals (Akkurt et al., 2005).
Nonlinear Optical Materials
Research on Morpholinium 2-chloro-4-nitrobenzoate has highlighted its potential as a second-order nonlinear optical (NLO) material. This work focuses on the synthesis, solubility, and optical properties of the compound, indicating its suitability for phasematchable NLO crystal applications in device fabrication (Karthick et al., 2018).
Palladium-catalyzed Aminocarbonylations
Dimethylformamide has been explored as a carbon monoxide source in palladium-catalyzed aminocarbonylations, with morpholine being one of the amines tested. This method offers a convenient alternative for the synthesis of aryl amides, applicable in the pharmaceutical industry (Wan, Alterman, Larhed, & Hallberg, 2002).
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-7-14(8-10(2)19-9)13(16)11-3-5-12(6-4-11)15(17)18/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYYUVZSWZFHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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